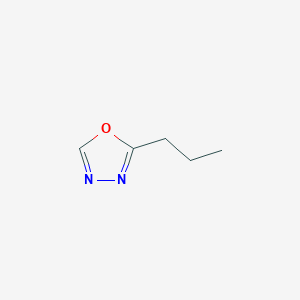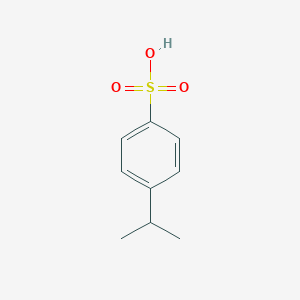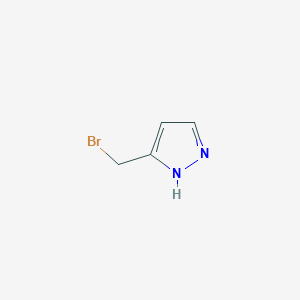
Dicyclohexyl benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl benzene-1,3-dicarboxylate (DCBD) is a compound that belongs to the family of dicarboxylates. It has been widely used in scientific research due to its unique properties. DCBD is a white crystalline solid that is insoluble in water and soluble in organic solvents. It has been used in various applications such as the synthesis of polymers and as a plasticizer for polyvinyl chloride (PVC).
Wirkmechanismus
The mechanism of action of Dicyclohexyl benzene-1,3-dicarboxylate is not well understood. However, it is believed that Dicyclohexyl benzene-1,3-dicarboxylate can act as a plasticizer for PVC by reducing the intermolecular forces between the polymer chains. This can result in an increase in the flexibility and toughness of the material.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Dicyclohexyl benzene-1,3-dicarboxylate. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. Dicyclohexyl benzene-1,3-dicarboxylate has also been shown to have low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Dicyclohexyl benzene-1,3-dicarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also non-toxic and non-irritating, making it safe to handle. However, the solubility of Dicyclohexyl benzene-1,3-dicarboxylate in water is limited, which can limit its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the use of Dicyclohexyl benzene-1,3-dicarboxylate in scientific research. One potential application is in the synthesis of novel polymers with unique properties. Dicyclohexyl benzene-1,3-dicarboxylate can also be used as a precursor for the synthesis of liquid crystals. Additionally, further research is needed to understand the mechanism of action of Dicyclohexyl benzene-1,3-dicarboxylate and its potential applications in other fields.
Synthesemethoden
Dicyclohexyl benzene-1,3-dicarboxylate can be synthesized by the reaction of cyclohexyl bromide with potassium phthalimide followed by hydrolysis and decarboxylation. The yield of this reaction is usually high, and the purity of the final product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl benzene-1,3-dicarboxylate has been used in various scientific research applications. It has been used as a building block for the synthesis of novel polymers with unique properties. Dicyclohexyl benzene-1,3-dicarboxylate has also been used as a plasticizer for PVC, which can improve the mechanical properties of the material. Additionally, Dicyclohexyl benzene-1,3-dicarboxylate has been used as a precursor for the synthesis of liquid crystals.
Eigenschaften
CAS-Nummer |
18699-42-8 |
|---|---|
Produktname |
Dicyclohexyl benzene-1,3-dicarboxylate |
Molekularformel |
C20H26O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
dicyclohexyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H26O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2 |
InChI-Schlüssel |
BHKQNOFDIBYEPH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3 |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3 |
Synonyme |
1,3-Benzenedicarboxylic acid, dicyclohexyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)




![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)

